Superior Anti-MRSA Activity Compared to Clarithromycin
Aldecalmycin demonstrates potent activity against MRSA, with MIC values ranging from 6.25 to 25 μg/mL [1]. In stark contrast, the clinically used macrolide clarithromycin shows markedly reduced efficacy against MRSA, with reported MICs of >200 μg/mL [2]. This represents an over 8- to 32-fold improvement in potency for Aldecalmycin.
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | 6.25 - 25 μg/mL |
| Comparator Or Baseline | Clarithromycin: >200 μg/mL |
| Quantified Difference | Aldecalmycin is >8- to 32-fold more potent (lower MIC) |
| Conditions | Against methicillin-resistant *Staphylococcus aureus* (MRSA) isolates in broth microdilution assays. |
Why This Matters
For research programs targeting MRSA, Aldecalmycin provides a much wider therapeutic window and a potent chemical probe, whereas clarithromycin would be ineffective due to widespread resistance.
- [1] Sawa R, Takahashi Y, Itoh S, et al. Aldecalmycin, a new antimicrobial antibiotic from *Streptomyces*. *J Antibiot (Tokyo)*. 1992;45(1):136-139. View Source
- [2] Clarithromycinのin vitro抗菌力と細菌の粘着抑制作用に関する研究. *Jpn J Antibiot*. 1995;48(5):661-668. View Source
